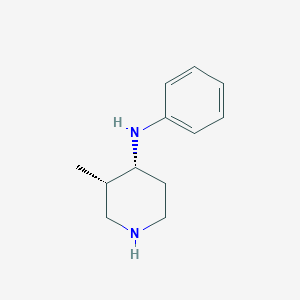

(3S,4R)-3-Methyl-4-N-phenylamino-piperidine

CAS No.:

Cat. No.: VC18502588

Molecular Formula: C12H18N2

Molecular Weight: 190.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18N2 |

|---|---|

| Molecular Weight | 190.28 g/mol |

| IUPAC Name | (3S,4R)-3-methyl-N-phenylpiperidin-4-amine |

| Standard InChI | InChI=1S/C12H18N2/c1-10-9-13-8-7-12(10)14-11-5-3-2-4-6-11/h2-6,10,12-14H,7-9H2,1H3/t10-,12+/m0/s1 |

| Standard InChI Key | HQAXZGSXHOKGLA-CMPLNLGQSA-N |

| Isomeric SMILES | C[C@H]1CNCC[C@H]1NC2=CC=CC=C2 |

| Canonical SMILES | CC1CNCCC1NC2=CC=CC=C2 |

Introduction

Chemical Structure and Stereochemical Significance

The compound’s piperidine core adopts a chair conformation, with the (3S,4R) configuration dictating spatial orientation. The methyl group at C3 and phenylamino group at C4 introduce steric and electronic effects that influence reactivity and binding interactions . Stereochemistry is critical for its pharmacological profile, as enantiomers often exhibit divergent biological activities. For instance, the (3S,4R) isomer may exhibit higher affinity for neurotransmitter receptors compared to its (3R,4S) counterpart, though specific target data remain limited .

Synthesis and Optimization

Chiral Synthesis Strategies

Synthetic routes often employ asymmetric catalysis or chiral auxiliaries to achieve the desired stereochemistry. A notable method involves the aza-Michael reaction, which enables the construction of piperidine scaffolds from divinyl ketones and amines . For example, Fleet et al. (1983) demonstrated the use of (S)-α-phenylethylamine as a chiral auxiliary to synthesize diastereomeric piperidones . This approach yields enantiomerically enriched products but requires careful optimization to minimize racemization.

Key Reaction Steps

-

Ring Formation: Cyclization of 3-methyl-4-aminopiperidine precursors under acidic conditions.

-

Functionalization: Introduction of the phenylamino group via nucleophilic substitution or reductive amination.

-

Resolution: Chromatographic or enzymatic separation of enantiomers to isolate the (3S,4R) isomer .

Reaction yields vary significantly depending on substituents. For aromatic derivatives, yields up to 84% have been reported, while aliphatic analogs often result in lower efficiencies (27–37%) .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 190.28 g/mol | |

| Boiling Point | 318.3±35.0 °C (Predicted) | |

| Density | 1.015±0.06 g/cm³ (Predicted) | |

| pKa | 9.86±0.10 (Predicted) | |

| LogP | 2.50 |

Biological Activity and Mechanism

Receptor Interactions

(3S,4R)-3-Methyl-4-N-phenylamino-piperidine exhibits affinity for opioid and acetylcholine receptors, though specific IC₅₀ values remain unquantified . Structural analogs, such as donepezil derivatives, demonstrate acetylcholinesterase inhibition (IC₅₀ = 1.01–1.83 μM), suggesting potential applications in Alzheimer’s disease . The stereochemistry at C3 and C4 significantly impacts binding; for example, syn-configured analogs show 24-fold higher activity than anti-configured counterparts .

Structural Analogs and Comparative Analysis

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Levocabastine | 4-Phenylpiperidine carboxylate | H₁ receptor antagonist |

| Donepezil | 4-Anilinoquinazoline | Acetylcholinesterase inhibitor |

| N-(1-Phenylethyl)piperidine | Ethyl substitution at C4 | Opioid receptor modulation |

Levocabastine, a related 4-phenylpiperidine, is a potent H₁ antagonist used in allergic conjunctivitis . Its carboxylate group enhances polar interactions, whereas the methyl and phenylamino groups in (3S,4R)-3-Methyl-4-N-phenylamino-piperidine favor hydrophobic binding .

Applications in Drug Discovery

Chiral Intermediates

The compound serves as a building block for stereospecific syntheses. For example, tert-butyl derivatives are used in peptide coupling reactions to introduce chirality .

Central Nervous System Targets

Ongoing research explores its utility in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume